(R)-1-Ethyl-5-propylpiperazin-2-one (R)-1-Ethyl-5-propylpiperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18811306
InChI: InChI=1S/C9H18N2O/c1-3-5-8-7-11(4-2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m1/s1
SMILES:
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol

(R)-1-Ethyl-5-propylpiperazin-2-one

CAS No.:

Cat. No.: VC18811306

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Ethyl-5-propylpiperazin-2-one -

Specification

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name (5R)-1-ethyl-5-propylpiperazin-2-one
Standard InChI InChI=1S/C9H18N2O/c1-3-5-8-7-11(4-2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m1/s1
Standard InChI Key MAOXLZFCNUWZKU-MRVPVSSYSA-N
Isomeric SMILES CCC[C@@H]1CN(C(=O)CN1)CC
Canonical SMILES CCCC1CN(C(=O)CN1)CC

Introduction

Chemical Identity and Structural Features

Molecular Framework and Stereochemistry

The core structure of (R)-1-Ethyl-5-propylpiperazin-2-one consists of a piperazin-2-one ring, a cyclic amide derivative of piperazine. Key features include:

  • Position 1: An ethyl group (-CH2CH3) attached to the nitrogen atom.

  • Position 5: A propyl group (-CH2CH2CH3) on the adjacent nitrogen.

  • Chirality: The (R)-configuration at the stereocenter (likely at position 3 or 4, depending on numbering conventions) determines its spatial orientation .

The molecular formula is C9H18N2O, with a molecular weight of 170.25 g/mol. Its exact mass is 170.1419, and the calculated LogP (lipophilicity) is approximately 1.8, suggesting moderate hydrophobicity .

Synthesis and Analytical Characterization

Spectroscopic Data

  • 1H NMR: Expected signals include a singlet for the amide proton (δ 6.5–7.0 ppm), triplets for the ethyl and propyl methylene groups (δ 1.0–1.5 ppm), and multiplet peaks for the piperazine ring protons (δ 2.5–3.5 ppm) .

  • 13C NMR: Carbonyl resonance at δ 165–170 ppm, with aliphatic carbons appearing between δ 10–50 ppm .

Physicochemical Properties

Thermodynamic Parameters

  • Melting Point: Estimated 85–90°C based on similar piperazinones .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<1 mg/mL) .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the amide linkage .

Pharmacological Profile

Receptor Affinity and Selectivity

Piperazine and piperidine derivatives are known for their interactions with sigma (σ) receptors, serotonin (5-HT) receptors, and histamine H3 receptors . Although direct data for (R)-1-Ethyl-5-propylpiperazin-2-one are lacking, structural analogs exhibit:

  • σ1 Receptor Affinity: Piperidine-containing compounds show nanomolar affinity (e.g., compound 5 in : σ1R Ki = 3.64 nM).

  • H3 Receptor Modulation: Selectivity influenced by alkyl chain length and substituents (e.g., compound 11 in : H3R Ki = 6.2 nM) .

Table 1: Comparative Receptor Affinity of Piperazine/Piperidine Derivatives

Compoundσ1R Ki (nM)H3R Ki (nM)Selectivity (σ1/H3)
Piperidine-based3.64–4.413.17–7.700.47–1.40
Piperazine-based37.8–153112.7–3970.03–3.00
Data adapted from .

Enantioselectivity and Binding Dynamics

The (R)-enantiomer likely exhibits distinct binding modes compared to the (S)-form. Docking studies suggest that protonation states of the piperazine nitrogen influence receptor interactions . For example:

  • Monoprotonated species: Predominate at physiological pH, enhancing hydrogen bonding with aspartate residues in receptor binding pockets .

  • Thermodynamic factors: Solvation energy and entropy changes upon binding may favor the (R)-configuration .

Challenges and Future Directions

Synthetic Optimization

  • Enantiomeric purity: Scalable asymmetric synthesis methods are needed to avoid costly resolutions .

  • Prodrug strategies: Esterification of the amide group could improve bioavailability .

Target Validation

  • In vivo efficacy studies: Required to assess pharmacokinetics and toxicity.

  • Structural analogs: SAR studies to optimize σ1/H3 receptor selectivity .

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